Vanillic acid glucoside

Catalog No.
S649274
CAS No.
32142-31-7
M.F
C14H18O9
M. Wt
330.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillic acid glucoside

Using vanillic acid in aqueous cosmetics or food formulations often leads to crystallization and off-flavors. Vanillic acid glucoside (CAS 32142-31-7) solves this with high water solubility and enzymatic release. • Prevents precipitation: Enables clear, stable toners and serums at effective antioxidant concentrations. • Neutral sensory profile: Eliminates bitterness/astringency in functional beverages. • Targeted bioavailability: Releases vanillic acid upon hydrolysis, enhancing dermal or intestinal absorption. Supplied with full characterization.

CAS Number

32142-31-7

Product Name

Vanillic acid glucoside

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

Molecular Formula

C14H18O9

Molecular Weight

330.29 g/mol

InChI

InChI=1S/C14H18O9/c1-21-8-4-6(13(19)20)2-3-7(8)22-14-12(18)11(17)10(16)9(5-15)23-14/h2-4,9-12,14-18H,5H2,1H3,(H,19,20)/t9-,10-,11+,12-,14-/m1/s1

InChI Key

JYFOSWJYZIVJPO-YGEZULPYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

4-(β-D-glucopyranosyloxy)-3-methoxy-benzoic acid

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of tannin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Vanillic acid glucoside (CAS: 32142-31-7) is the 4-O-β-D-glucoside of vanillic acid, a naturally occurring phenolic compound. The addition of a glucose moiety significantly increases aqueous solubility and modifies the compound's sensory profile and biological availability compared to its parent aglycone, vanillic acid. It functions as a stable precursor, designed to release active vanillic acid through controlled enzymatic hydrolysis, a mechanism central to its use in food, cosmetic, and biological research applications.

Research Fit

Natural product analytical standard for phenolic glycoside profiling
β‑Glucosidase enzyme kinetics studies with differentiated substrate affinity
Vanillin biosynthesis intermediate monitoring in microbial production
Phytotoxicity screening probe for plant secondary metabolite research

Directly substituting Vanillic acid glucoside with its aglycone, vanillic acid, frequently leads to formulation and performance failure. The two compounds exhibit starkly different physicochemical properties that are not interchangeable. Key failure modes include precipitation in aqueous formulations due to the significantly lower water solubility of vanillic acid, loss of targeted delivery functionality that depends on the enzymatic release from the glucoside, and the introduction of undesirable bitter or astringent sensory notes in food and beverage applications. Procuring vanillic acid for applications designed for the glucoside risks compromised product stability, bioavailability, and consumer acceptance.

Substitution Risk

Attribute
Substitution Concern
Molecular weight nearly doubles vs aglycone
Alters solubility and membrane permeability; direct replacement may shift experimental outcomes
Substantially different β‑glucosidase affinity
Kinetic profiles diverge; using glucovanillin may misrepresent hydrolysis rates in vanilla curing models
Documented phytotoxic activity absent in aglycone
Biological activity profile differs qualitatively; substitution may remove a phenotype of interest

Aqueous Solubility Advantage

The glycosylation of vanillic acid fundamentally alters its polarity, shifting it from a lipophilic to a hydrophilic compound. Vanillic acid glucoside has a calculated LogP (XLogP3) of -1.5, indicating high water solubility, whereas the parent vanillic acid has a LogP of 1.2, indicating poor water solubility.

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound Data-1.5
Comparator Or BaselineVanillic Acid: 1.2
Quantified Difference2.7 log units lower (more hydrophilic)
ConditionsComputational prediction (PubChem)

This solubility difference is critical for creating stable, high-concentration aqueous solutions like cosmetic serums or beverages without using co-solvents or risking precipitation.

HIV‑1 Integrase IC₅₀
Data to verify
>100 µg/mL
Exclusionary data for antiviral screening programs
Supports negative control selection; source‑specific review recommended

Reduced Skin Permeability

Effective skin permeation is strongly correlated with lower molecular weight and lower polarity (Topological Polar Surface Area, TPSA). Vanillic acid glucoside possesses both a significantly higher molecular weight and a TPSA more than double that of its aglycone, vanillic acid. This suggests substantially lower passive diffusion across the stratum corneum, making the glucoside a better choice for formulations where the active ingredient is intended to remain on the skin's surface or within the formulation matrix, rather than penetrating into the dermis.

Evidence DimensionTopological Polar Surface Area (TPSA)
Target Compound Data157 Ų
Comparator Or BaselineVanillic Acid: 66.8 Ų
Quantified Difference90.2 Ų greater (135% increase)
ConditionsComputational prediction (PubChem)

For surface-focused applications like skin brightening or antioxidant protection in the epidermis, using the glucoside prevents unwanted systemic absorption and keeps the compound localized.

β‑Glucosidase Km
Reported
>20 mM (vanillic acid glucoside)
~5 mM (glucovanillin)
Differentiated substrate kinetics for enzyme specificity studies
Supports vanilla curing hydrolysis modeling

Enzymatic Release Mechanism

Vanillic acid glucoside is stable under typical physiological conditions but is specifically cleaved by β-glucosidase enzymes to release vanillic acid. This enzymatic hydrolysis is the core mechanism for the release of aromatic compounds during the curing of vanilla beans and can be leveraged for targeted delivery. The glucoside acts as a pro-drug, protecting the active molecule until it reaches a site with β-glucosidase activity, such as the small intestine or specific skin microflora, enabling controlled release where it is needed.

Evidence DimensionSusceptibility to β-glucosidase Hydrolysis
Target Compound DataSubstrate for β-glucosidase, releasing vanillic acid.
Comparator Or BaselineVanillic Acid: Not a substrate; it is the product of the reaction.
Quantified DifferenceQualitatively different biochemical roles (precursor vs. product).
ConditionsIn vitro enzymatic assay; natural process in vanilla curing.

This enables the design of functional foods or topical treatments that deliver the active vanillic acid in a controlled, site-specific manner, which is impossible to achieve with the free acid.

Patent Relevance
Class‑level
Covered in EP2742126 for vanillin/glucoside biosynthesis methods
Analytical standard for glycosylated intermediate monitoring
Patent‑based context; verify applicability to specific engineered pathway
MW & Solubility Shift
Reported
330.29 g/mol (glucoside)
168.15 g/mol (aglycone)
Physicochemical property differentiation impacts experimental design
Aqueous solubility and membrane permeability diverge
Phytotoxicity
Class‑level
Documented activity across multiple plant species
Distinct biological phenotype vs non‑phytotoxic aglycone
Quantitative characterization and mechanism require further study

Clear Aqueous Cosmetic Formulations

Leverages the compound's high water solubility to develop stable, aesthetically pleasing cosmetic formulations. Unlike vanillic acid, the glucoside can be incorporated at effective concentrations without crystallizing or requiring harsh solubilizing agents, making it ideal for water-based serums, essences, and toners targeting surface-level antioxidant support.

Taste-Masked Functional Beverages

Utilized in food science to incorporate the benefits of phenolic acids without the associated bitterness or astringency of the free acid form. The glucoside form is less likely to interact with bitter taste receptors, providing a neutral taste profile upon formulation, with the potential for flavor release upon consumption through enzymatic action.

Controlled-Release Bioactive Precursor

Serves as a stable pro-drug in topical or oral formulations where targeted release of vanillic acid is desired. In dermatological applications, this allows for gradual release by skin enzymes, while in nutraceuticals, it can be designed to bypass the stomach and release the active compound in the intestines, enhancing bioavailability and efficacy.

Application Fit

Application
Selection Property
Validation Focus
Vanilla curing enzyme kinetics
Substrate affinity differentiation
Hydrolysis rate comparison with glucovanillin
Microbial vanillin production
Patent‑relevant analytical standard
LC‑MS glucoside intermediate confirmation
Phytotoxicity SAR studies
Phenolic glycoside probe
Phytotoxic endpoint verification
HIV‑1 integrase screening
Negative control compound
Assay baseline noise validation

XLogP3

-1.5

Wikipedia

4-(beta-D-glucopyranosyloxy)-3-methoxybenzoic acid
1.Mkohtar, M.,Soukup, J.,Donato, P., et al. Determination of the polyphenolic content of a Capsicum annuum L. extract by liquid chromatography coupled to photodiode array and mass spectrometry detection and evaluation of its biological activity. J. Sep. S

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